2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone
Description
This compound features a pyrimidine core substituted at the 4-position with a furan-2-yl group and at the 6-position with a trifluoromethyl (CF₃) group. A thioether (-S-) linker connects the pyrimidine ring to a morpholinoethanone moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine ring improves solubility and pharmacokinetic properties, making it a candidate for therapeutic applications . Its synthesis is described in EP 4 374 877 A2, involving coupling reactions analogous to those in Kapanda et al. (2009) .
Properties
IUPAC Name |
2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c16-15(17,18)12-8-10(11-2-1-5-24-11)19-14(20-12)25-9-13(22)21-3-6-23-7-4-21/h1-2,5,8H,3-4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREKNSXXOHVXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Synthesis
The pyrimidine ring serves as the foundational scaffold for this compound. Cyclization reactions are typically employed, with Biginelli-like condensations or [3+3] heterocyclizations being common approaches . For instance, Miyamoto’s method involves reacting 2-(ethoxymethylidene)malononitrile with carbamohydrazonothioates to form spirocondensed pyrimidines . Adapting this strategy, the 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine intermediate could be synthesized via cyclocondensation of a β-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate) with a thiourea derivative bearing a furan substituent .
Critical Parameters :
-
Temperature : 80–100°C for 6–12 hours.
-
Catalyst : HCl or acetic acid.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group at position 6 of the pyrimidine ring is introduced via halogen exchange or direct substitution. Patent CN106866512A details a diazotization-reduction sequence using stannous chloride (SnCl₂) to convert amino groups to chloro intermediates, followed by CF₃ incorporation via nucleophilic aromatic substitution . For this compound, 2-amino-6-trifluoromethylpyrimidine could be diazotized at −5–5°C using NaNO₂/HCl, then reduced to 2-chloro-6-trifluoromethylpyrimidine, which is subsequently functionalized .
Reaction Conditions :
-
Diazotization : −5°C, 1–2 hours.
Furan-2-yl Substitution at Position 4
The furan moiety at position 4 is introduced via cross-coupling reactions. Suzuki-Miyaura coupling using a furan-2-ylboronic acid and a halogenated pyrimidine precursor (e.g., 4-chloro-6-trifluoromethylpyrimidine) is a viable route. Alternatively, cyclocondensation with furan-containing β-diketones could directly embed the furan group during pyrimidine formation .
Optimization Data :
Thioether Linkage Formation
The thioether bridge (-S-) at position 2 is established through nucleophilic displacement. A thiolate anion (e.g., from 2-mercapto-1-morpholinoethanone) attacks a chloro- or bromo-substituted pyrimidine intermediate. Patent EP2616471B1 demonstrates similar couplings using HATU as a coupling agent in DMF .
Protocol :
-
Generate thiolate by deprotonating 2-mercapto-1-morpholinoethanone with NaH.
-
React with 2-chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine in THF at 60°C .
-
Isolate via extraction (ethyl acetate) and column chromatography.
Yield : 65–70% .
Morpholinoethanone Coupling
The morpholinoethanone group is introduced either pre- or post-pyrimidine assembly. A two-step sequence involving (a) ketone formation via Friedel-Crafts acylation and (b) amidation with morpholine is effective. WO2012035423A1 describes analogous amide couplings using HATU and DIPEA in DMF .
Stepwise Process :
-
Acylation : React 2-chloroethyl ketone with morpholine in DCM using EDCl/HOBt.
-
Purification : Recrystallize from ethyl acetate/petroleum ether .
Yield : 75–80% .
Integrated Synthetic Pathway
Combining these steps, the full synthesis can be summarized as follows:
-
Pyrimidine Core : Cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with thiourea derivatives .
-
Thioether Formation : Nucleophilic substitution with 2-mercapto-1-morpholinoethanone .
Overall Yield : 30–35% (multi-step cumulative).
Analytical Characterization
Key data for intermediate and final compounds:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₃N₃O₃S |
| Molecular Weight | 373.4 g/mol |
| Melting Point | 128–132°C (crude); 135–137°C (pure) |
| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, pyrimidine), 7.62 (m, 1H, furan), 4.32 (s, 2H, SCH₂), 3.72 (m, 8H, morpholine) |
| HPLC Purity | ≥98% |
Challenges and Optimization
-
Regioselectivity : Ensuring CF₃ and furan groups occupy positions 6 and 4, respectively, requires careful control of electronic and steric factors during cyclization .
-
Thiol Stability : 2-Mercapto-1-morpholinoethanone is prone to oxidation; reactions must be conducted under inert atmosphere .
-
Solvent Choice : DMF optimizes coupling efficiency but complicates purification; switching to THF/EtOAC mixtures improves isolation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of heterocyclic compounds.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly important for enhancing the bioavailability and metabolic stability of these derivatives.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure is explored for its potential anti-inflammatory, anti-cancer, and anti-viral properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thioether linkage provides additional sites for binding or reactivity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analog: 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic Acid
Key Differences :
- Terminal Group: Replaces the morpholinoethanone with a carboxylic acid (-COOH).
- Physicochemical Properties: The acetic acid derivative is more polar, likely reducing membrane permeability compared to the morpholinoethanone variant. Carboxylic acids are prone to glucuronidation, leading to faster metabolic clearance, whereas morpholino groups resist such modifications .
Fluorinated Pyrimidine Derivatives
Example : Compounds from EP 4 374 877 A2 (e.g., diazaspiro analogs)
- Core Modifications : The patent compound uses a diazaspiro ring system instead of a simple pyrimidine, likely targeting specific receptor interactions.
- Linker and Substituents :
Morpholino-Containing Analogs
General Trends :
- Morpholino-terminated compounds often exhibit improved solubility and bioavailability compared to amines (e.g., piperidine) or non-polar groups.
- In contrast to the discontinued acetic acid derivative, the morpholinoethanone group in the target compound likely enhances both solubility and metabolic resistance .
Data Table: Structural and Inferred Property Comparison
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis mirrors established methods for pyrimidine derivatives, but the morpholinoethanone attachment may require optimized coupling conditions to avoid byproducts .
- Structure-Activity Relationships (SAR) :
- Thioether Linker : Compared to oxygen or nitrogen linkers, the -S- group may reduce polarity while maintaining conformational flexibility for target binding.
- Trifluoromethyl Group : Provides steric and electronic effects that enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors .
- Discontinuation of Analogs : The acetic acid variant’s discontinuation underscores the importance of terminal-group optimization for drug-like properties .
Biological Activity
The compound 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 373.37 g/mol. Its structure includes a pyrimidine ring substituted with a trifluoromethyl group and a furan moiety, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Binding : It may bind to receptors in the central nervous system, suggesting possible neuroprotective effects.
These mechanisms indicate that the compound could be useful in treating conditions characterized by inflammation or neurodegeneration.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that this compound effectively reduced the expression of inflammatory markers in cultured cells exposed to inflammatory stimuli.
Neuroprotective Properties
In animal models, the compound has shown promise as a neuroprotective agent. It was able to mitigate neuronal damage in models of oxidative stress, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Inflammation Model : A study conducted on murine models of inflammation revealed that administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis indicated reduced infiltration of inflammatory cells in treated tissues.
- Neuroprotection Study : In a model of ischemic stroke, treatment with this compound led to improved functional recovery and reduced infarct size when compared to untreated controls.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Activity |
|---|---|---|---|
| Compound A | 373.37 g/mol | Anti-inflammatory | |
| Compound B | 320.29 g/mol | Neuroprotective | |
| Compound C | 390.39 g/mol | Antioxidant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
